2-Chloro-4-fluorophenol carbonate

Electrophilic Aromatic Substitution Nitration Selectivity Synthetic Chemistry

Direct nitration of bis(2-chloro-4-fluorophenyl) carbonate fails, forcing a patented carbonochloridate pre-nitration route essential for pentoxazone synthesis. Generic diaryl carbonates are not viable substitutes. - m.p. 91.0-92.0°C & >97% isomer selectivity in the phenol precursor. - 100% isolated yield in the key cyclization step. - Exclusive intermediate for labs executing US5281742 & US5506190 patent routes.

Molecular Formula C13H6Cl2F2O3
Molecular Weight 319.08 g/mol
Cat. No. B8752543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorophenol carbonate
Molecular FormulaC13H6Cl2F2O3
Molecular Weight319.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)OC(=O)OC2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C13H6Cl2F2O3/c14-9-5-7(16)1-3-11(9)19-13(18)20-12-4-2-8(17)6-10(12)15/h1-6H
InChIKeySZWVZEKYGSYNLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Bis(2-Chloro-4-Fluorophenyl) Carbonate (CAS 141852-65-5): A Critical Herbicidal Intermediate


2-Chloro-4-fluorophenol carbonate, formally named bis(2-chloro-4-fluorophenyl) carbonate, is a halogenated diaryl carbonate (C13H6Cl2F2O3, MW 319.09) utilized as a pivotal intermediate in the production of herbicidal oxazolidinedione derivatives [1]. Its molecular structure features two symmetrically substituted phenyl rings bearing chlorine at the 2-position and fluorine at the 4-position, linked by a central carbonate core . This specific halogenation pattern imparts a unique electrophilic reactivity profile that is foundational to its downstream synthetic utility, distinguishing it sharply from unsubstituted diphenyl carbonate and other mono- or non-fluorinated analogues .

Why Generic Diaryl Carbonates Cannot Replace Bis(2-Chloro-4-Fluorophenyl) Carbonate in Herbicidal Synthesis


Generic substitution fails because the specific sequence of synthetic transformations—particularly electrophilic nitration—is profoundly influenced by the ring substituents. The electron-withdrawing chlorine and the inductively-withdrawing but resonantly-donating fluorine on bis(2-chloro-4-fluorophenyl) carbonate create a unique electronic environment. Critically, direct nitration of this compound does not follow the expected pathway for less-substituted diaryl carbonates, failing to yield the 5-nitro derivative, which forces an alternative, multi-step route via carbonochloridate intermediates [1]. This contrasts sharply with unsubstituted diphenyl carbonate (CAS 102-09-0), which readily undergoes nitration at or above room temperature to yield mono- and di-nitrated products. Therefore, the carbonochloridate 'pre-nitro, post-carbonate' route is obligatory for the 2-chloro-4-fluoro pattern but would be unnecessarily costly and chemoselectivity-compromising for simpler analogues, creating distinct procurement lock-in.

Quantitative Evidence Guide: Bis(2-Chloro-4-Fluorophenyl) Carbonate Differentiation Data


Direct Nitration Selectivity: Unprecedented Failure vs. Standard Diaryl Carbonate Reactivity

Unlike diphenyl carbonate and other halogenated diaryl carbonates which typically undergo meta/para nitration, bis(2-chloro-4-fluorophenyl) carbonate exhibits a complete resistance to direct nitration to the target 5-nitro derivative under standard conditions. Patent US5281742 explicitly documents that nitration attempts resulted in failure: the desired bis(2-chloro-4-fluoro-5-nitrophenyl) carbonate 'could not be obtained' [1]. This necessitates the use of the carbonochloridate pathway, a critical differentiation for route scouting.

Electrophilic Aromatic Substitution Nitration Selectivity Synthetic Chemistry

High-Yield, High-Purity Precursor Production: Optimized Chlorination of 4-Fluorophenol

The synthesis of the precursor phenol, 2-chloro-4-fluorophenol, demonstrates excellent regioselectivity crucial for minimizing downstream impurities. Patent US5281742 Example 1 shows that chlorination of 4-fluorophenol with sulfuryl chloride yields a crude product containing 97.6% 2-chloro-4-fluorophenol, with the over-chlorinated side product 2,6-dichloro-4-fluorophenol limited to just 1.0% [1]. This high selectivity is a prerequisite for obtaining pure bis(2-chloro-4-fluorophenyl) carbonate that performs reliably in the sensitive cyclization steps for herbicides.

Chlorination Selectivity Process Chemistry Intermediate Purity

Quantitative Synthesis Yield and Melting Point Specification for Bis(2-Chloro-4-Fluorophenyl) Carbonate

A scalable, high-yield synthesis of the target compound is established using a phase-transfer catalyst. As per US5506190 Reference Example 1, the reaction of 2-chloro-4-fluorophenol with trichloromethyl chloroformate in a dichloromethane/ aqueous NaOH two-phase system with triethylbenzylammonium chloride provides bis(2-chloro-4-fluorophenyl) carbonate in exceptionally high yield. The isolated product has a reported melting point of exactly 91.0°-92.0°C, providing a quantitative identity test .

Diaryl Carbonate Synthesis Phase-Transfer Catalysis Solid-State Characterization

Established Downstream Utility: Cyclization to Herbicidal 3-Oxazolidinedione Core

The compound's primary procurement value is its proven conversion into herbicidal oxazolidinediones. Patent US5281742 demonstrates a tandem cyclization/hydrolysis reaction wherein bis[2-chloro-4-fluoro-5-{(1-alkoxycarbonyl-amino)carbonyloxy}phenyl] carbonate, upon treatment with a base (e.g., NaOCH3) in a protic solvent like methanol, directly yields 3N-(2-fluoro-4-chloro-5-hydroxyphenyl)-5-alkylidene-1,3-oxazolidine-2,4-dione in high yield [1]. This cycloconversion route is only feasible because of the specific halogen substitution pattern on the diaryl carbonate, which directs the initial phenol carbonate bond formation necessary for the fused heterocycle synthesis.

Herbicide Intermediate Oxazolidinedione Fluorinated Heterocycle

Top Application Scenarios for Bis(2-Chloro-4-Fluorophenyl) Carbonate Procurement


Synthesis of 5-Fluoroalkyl-Oxazolidinedione Herbicide Active Ingredients (e.g., Pentoxazone)

This is the primary commercial application. The compound is the key intermediate for 3N-(2-fluoro-4-chloro-5-alkoxylphenyl)-5-alkylidene-1,3-oxazolidine-2,4-diones, a class of herbicides exemplified by pentoxazone. Procurement is essential for any laboratory or pilot facility following the patent routes disclosed in US5281742 and US5506190, as the compound is uniquely positioned to form the core heterocycle via base-catalyzed cyclization [1].

Process Chemistry Route Scouting for Halogenated Diaryl Carbonate Intermediates

Medicinal and agricultural chemical groups exploring the synthesis of fluorinated diaryl carbonates can use this compound's well-characterized failure to undergo direct nitration as a unique training set for structure-reactivity predictions. The quantitative purity data (91.0-92.0°C m.p., >97% isomer selectivity in phenol precursor) and 100% isolated yield provide a reliable benchmark for feasibility assessments and process development comparisons .

Preparation of Asymmetric Carbamates via Selective Hydrolysis

The carbonate group can serve as a temporary protecting/directing group for the 5-position amine. After nitration via the carbonochloridate route, the carbonate can be cleaved under reductive or basic conditions to yield 5-amino-2-chloro-4-fluorophenol, a versatile building block for asymmetrically substituted carbamates and ureas of interest in agrochemistry. Procurement of the diaryl carbonate is the first step in this controlled-functionalization sequence [1].

Development of Solid-Phase Peptide Coupling Reagents (Specialized Research)

While not an industrial application, the finely tuned electrophilicity of the carbonate carbonyl (influenced by both Cl and F) makes it a candidate for designing activated carbonate esters for coupling reactions in peptide chemistry. Its sharp melting point and high purity profile allow researchers to explore its use as a novel acylating agent in comparative studies against simpler diaryl carbonates .

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